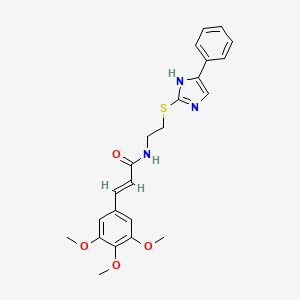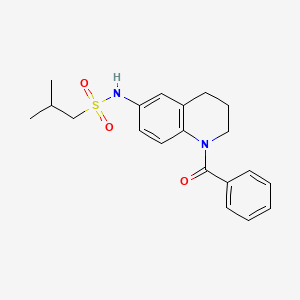
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes the type of bonding, the geometry of the molecule, and the presence of any functional groups.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, density, molar mass, and chemical stability.科学的研究の応用
Anticancer Properties
Tetrahydroisoquinoline derivatives, including those related to the queried compound, have shown significant potential in anticancer research. The US FDA approval of trabectedin, a molecule within this class, for soft tissue sarcomas highlights a milestone in anticancer drug discovery. These derivatives have been synthesized for various therapeutic activities, showing promise as novel drug candidates with unique mechanisms of action against cancer and central nervous system disorders, potentially including infectious diseases like malaria, tuberculosis, and HIV-infection (Singh & Shah, 2017).
Antioxidant Capacity Analysis
The compound's structural motif, related to sulfonamides, plays a role in the analysis of antioxidant capacity, specifically in assays like the ABTS/PP decolorization assay. These assays are critical in evaluating the antioxidant capacity of various substances, indicating potential applications in food science, pharmacology, and material science (Ilyasov et al., 2020).
Sulfonamide Applications
Sulfonamides, a class to which the queried compound belongs, are historically significant synthetic antibiotics with a broad spectrum of antibacterial activities. Beyond their antimicrobial applications, these compounds have found roles in treating various conditions, from cancer and glaucoma to dandruff, showcasing their versatility and the ongoing interest in developing novel sulfonamide-based therapeutics (Gulcin & Taslimi, 2018).
Enzyme Inhibition for Therapeutic Use
The role of sulfonamide compounds in inhibiting various enzymes for therapeutic purposes has been extensively researched. This includes their application in designing competitive, small-molecule inhibitors of enzymes like coagulation factor Xa, highlighting their potential in developing antithrombotic agents (Pauls, Ewing, & Choi-Sledeski, 2001).
Analytical Chemistry and Environmental Science
In environmental science and analytical chemistry, sulfonamide derivatives are used as markers for assessing the presence of antibiotics in the environment, providing insights into their ecological impact and the development of antibiotic resistance. This includes the analysis of sulfonamides in various matrices, employing techniques like capillary electrophoresis to determine their concentration and distribution (Hoff & Kist, 2009).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
将来の方向性
This involves predicting the potential applications and areas of research for the compound. It includes potential uses, improvements, and areas of interest for future research.
Please consult with a professional chemist or a reliable source for accurate information. This is a general guide and may not apply to all compounds.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(2)14-26(24,25)21-18-10-11-19-17(13-18)9-6-12-22(19)20(23)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15,21H,6,9,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSUGUBXXMAXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2781780.png)
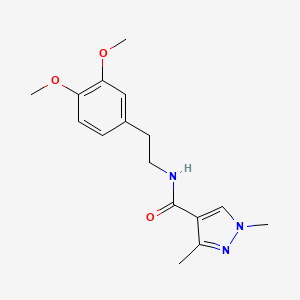
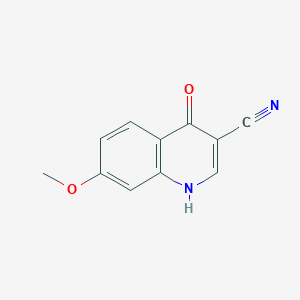
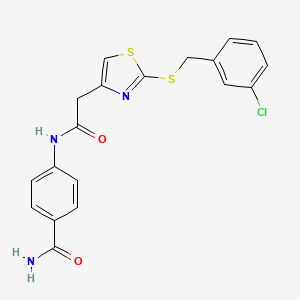
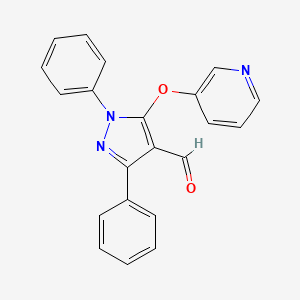
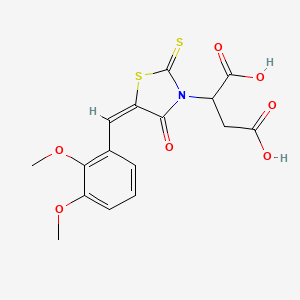
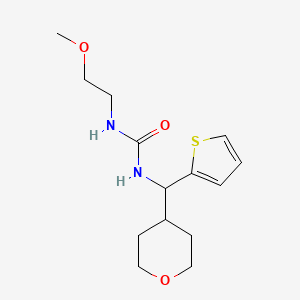
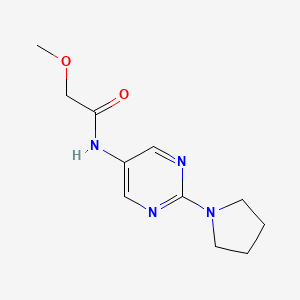
![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2781798.png)
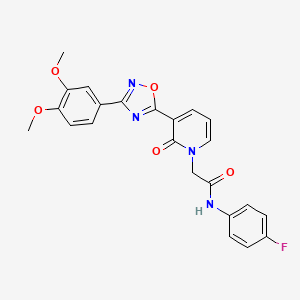
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2781801.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2781802.png)
